molecular formula C19H22ClNO4S2 B2869492 3-chloro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1797577-87-7

3-chloro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No. B2869492
CAS RN: 1797577-87-7
M. Wt: 427.96
InChI Key: OSIKHMZQMZQSHN-UHFFFAOYSA-N
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Description

This compound, 3-chloro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, has a molecular formula of C13H18ClNO4S and an average mass of 319.804 Da . It is structurally similar to certain pharmaceutical intermediate compounds used in the preparation of drugs like Venetoclax .


Molecular Structure Analysis

The molecular structure of this compound includes a benzenesulfonamide core with a 3-chloro-4-methoxy substitution and a tetrahydro-2H-pyran-4-ylmethyl group attached to the nitrogen of the sulfonamide . This structure suggests potential for interesting chemical properties and reactivity.

Scientific Research Applications

Photodynamic Therapy Applications

One study introduces new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showcasing their potential in photodynamic therapy due to their high singlet oxygen quantum yield. These compounds are highlighted for their excellent fluorescence properties, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor and Enzyme Inhibition

Another study synthesizes new benzenesulfonamides displaying significant cytotoxic activities and strong inhibition against human carbonic anhydrase isoforms, which are crucial for further anti-tumor activity investigations (Gul et al., 2016).

Herbicide Selectivity and Metabolism

Research on chlorsulfuron, a compound with a benzenesulfonamide group, demonstrates its selectivity as a postemergence herbicide for small grains, attributed to the ability of crop plants to metabolize the herbicide into a non-active product, showcasing a significant biological basis for selectivity in agricultural applications (Sweetser, Schow, & Hutchison, 1982).

Anticancer Properties

The synthesis and bioactivity studies of benzenesulfonamide derivatives provide insights into their potential use as anticancer agents, with certain compounds showing promising cytotoxic and tumor-selectivity properties. This suggests their applicability in developing novel anticancer therapies (Gul et al., 2016).

Cognitive Enhancing Properties

SB-399885, a sulfonamide derivative, demonstrates potent, selective 5-HT6 receptor antagonist properties with cognitive-enhancing effects in animal models. This indicates its potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds with similar structures can present certain hazards. For instance, some benzenesulfonamides are associated with hazard statements H302, H315, H319, H332, H335 .

properties

IUPAC Name

3-chloro-4-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4S2/c1-24-18-8-7-16(13-17(18)20)27(22,23)21-14-19(9-11-25-12-10-19)26-15-5-3-2-4-6-15/h2-8,13,21H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIKHMZQMZQSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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